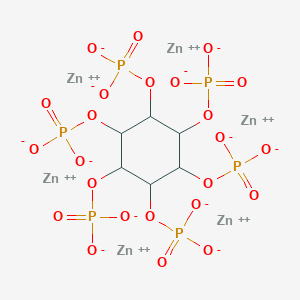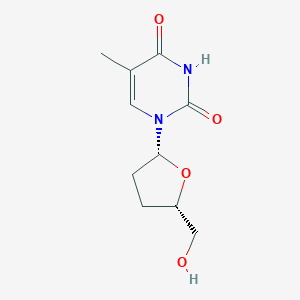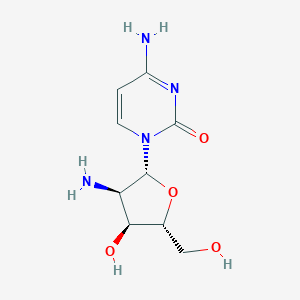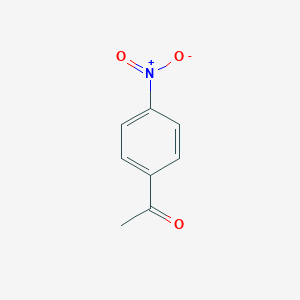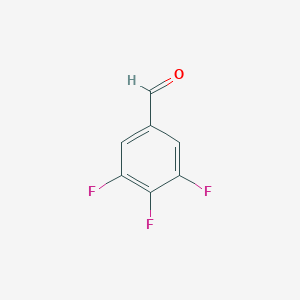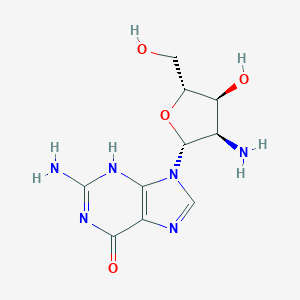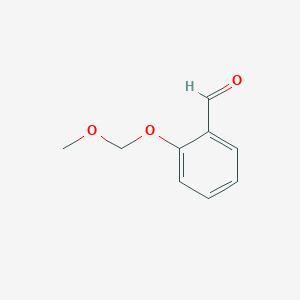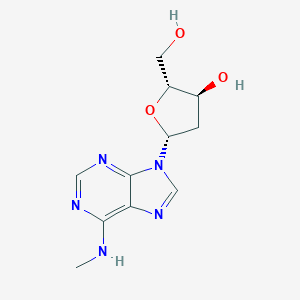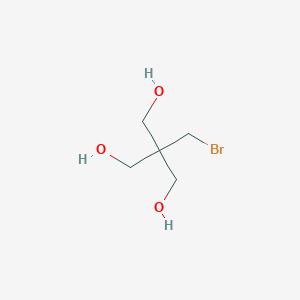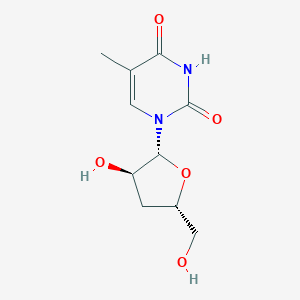![molecular formula C17H14N2O3 B150723 10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide CAS No. 952740-00-0](/img/structure/B150723.png)
10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide, also known as BIA 2-093, is a compound with the empirical formula C17H16N2O3 . It is a solid substance with a molecular weight of 296.32 . This compound is a blocker of voltage-gated sodium channels and significantly blocks the release of excitatory amino acids such as glutamate and aspartate .
Molecular Structure Analysis
The molecular structure of 10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide is represented by the SMILES stringCC(=O)O[C@H]1Cc2ccccc2N(C(N)=O)c3ccccc13 . This compound has a chiral center, as indicated by the @ symbol in the SMILES string . Physical And Chemical Properties Analysis
10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide is a white solid that is soluble in DMSO (~21 mg/mL) but insoluble in water . It should be stored at a temperature between 2-8°C .科学的研究の応用
Pharmacological Insights and Metabolic Pathways
10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide, as part of the compound oxcarbazepine (OXC), plays a crucial role in the treatment of partial epilepsy. Its metabolite, 10-hydroxy-10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide (MHD), undergoes further glucuronidation and excretion, showcasing minimal cytochrome P450 enzyme involvement. This highlights OXC's efficacy and safety as a first-line treatment for various seizure types without the need for titration, offering advantages like rapid onset of action and low drug-drug interaction potential (D. Schmidt & R. Sachdeo, 2000).
Heterocyclic Chemistry and Drug Development
Research into seven-membered heterocyclic compounds, including azepine derivatives, underscores their significant pharmacological and therapeutic potential. Synthesis methods often involve ring expansion techniques, pointing to a rich area for developing novel therapeutic agents. However, the biological properties of these compounds remain underexplored, suggesting a broad scope for future investigations (Manvinder Kaur et al., 2021).
Exploring Novel Therapeutic Applications
Azepane-based compounds demonstrate diverse pharmacological properties, with over 20 FDA-approved drugs containing azepane motifs for treating diseases like cancer, Alzheimer's, and epilepsy. The versatility and structural diversity of azepane derivatives indicate their potential as scaffolds for new drug development, emphasizing the importance of structure-activity relationship (SAR) and molecular docking studies for future drug discovery efforts (Gao-Feng Zha et al., 2019).
Antioxidant Activity Assessment
The assessment of antioxidant activity is vital across various fields, highlighting the importance of developing accurate methods for determining the antioxidant capacity of complex samples. Techniques like ORAC, HORAC, and DPPH offer insights into the antioxidant properties of compounds, underlining the need for comprehensive analytical approaches in evaluating antioxidant potential and contributing to the development of antioxidant-based therapeutics (I. Munteanu & C. Apetrei, 2021).
Safety And Hazards
特性
IUPAC Name |
(11-carbamoylbenzo[b][1]benzazepin-5-yl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-11(20)22-16-10-12-6-2-4-8-14(12)19(17(18)21)15-9-5-3-7-13(15)16/h2-10H,1H3,(H2,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJIUIARAQMVID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide | |
CAS RN |
952740-00-0 |
Source


|
| Record name | Dehydroeslicarbazepine acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952740000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEHYDROESLICARBAZEPINE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DQ43SNH3B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


